Methyl 2-(3-methoxyphenoxy)propanoate
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Overview
Description
Methyl 2-(3-methoxyphenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methoxyphenoxy)propanoate typically involves the esterification of 3-methoxyphenol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxyphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenoxypropanoate.
Reduction: Formation of 2-(3-methoxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoates depending on the substituent used.
Scientific Research Applications
Methyl 2-(3-methoxyphenoxy)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-(3-methoxyphenoxy)propanoate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active phenoxypropanoate moiety, which can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-methoxyphenoxy)propanoate
- Ethyl 2-(3,4-dimethylphenoxy)propanoate
- Methyl 2-(3,4-dimethylphenoxy)propanoate
Uniqueness
Methyl 2-(3-methoxyphenoxy)propanoate is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14O4 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-(3-methoxyphenoxy)propanoate |
InChI |
InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-6-4-5-9(7-10)13-2/h4-8H,1-3H3 |
InChI Key |
BYTLLGMOFAYVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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